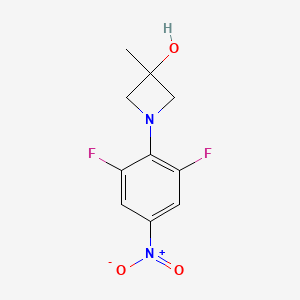
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is a synthetic organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a methylazetidin-3-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol typically involves the following steps:
Azetidin-3-ol Formation: The nitrophenol derivative is then reacted with a suitable azetidinone precursor under basic conditions to form the azetidin-3-ol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro-nitrophenyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidin-3-ol moiety may contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-4-nitrophenol: Shares the difluoro-nitrophenyl group but lacks the azetidin-3-ol moiety.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Contains a similar difluoro-nitrophenyl group but has a different core structure.
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-methylazetidin-3-ol is unique due to the presence of both the difluoro-nitrophenyl group and the azetidin-3-ol moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
919357-37-2 |
|---|---|
Formule moléculaire |
C10H10F2N2O3 |
Poids moléculaire |
244.19 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C10H10F2N2O3/c1-10(15)4-13(5-10)9-7(11)2-6(14(16)17)3-8(9)12/h2-3,15H,4-5H2,1H3 |
Clé InChI |
WAUMIVOZZDZFIC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
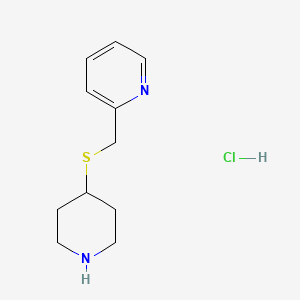
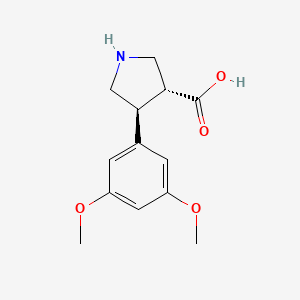
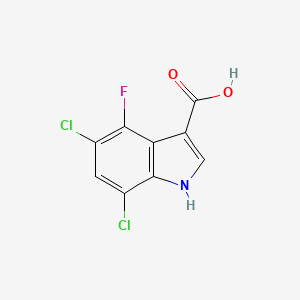
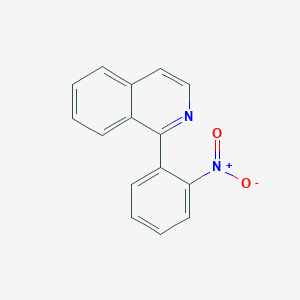
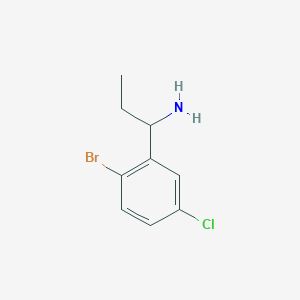

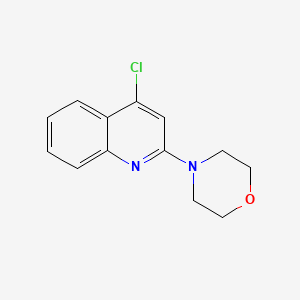
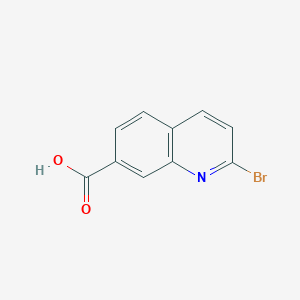

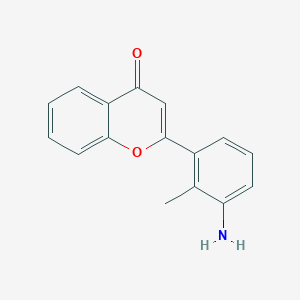
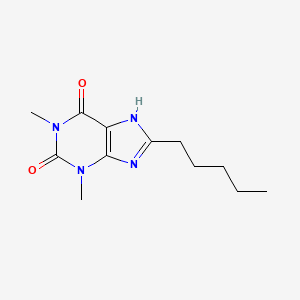

![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
